Rel-Gabosin G
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Overview
Description
Rel-Gabosin G is a member of the gabosine family, a class of carbasugars that were first isolated from Streptomyces strains in 1974. These compounds have attracted significant attention due to their structural diversity and promising biological activities. This compound, in particular, has been the subject of various synthetic and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Rel-Gabosin G can be synthesized using a diversity-oriented approach featuring tunable deprotection manipulation. One of the key synthetic routes involves a tunable regioselective aldol cyclization of a flexible precursor. This method allows for the selective production of cyclohexenones, which are versatile intermediates for various C7 carbasugars .
Industrial Production Methods: The process typically includes steps such as aldol cyclization, deprotection, and purification to obtain the desired compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Rel-Gabosin G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various derivatives of this compound, which can exhibit different biological activities and properties .
Scientific Research Applications
Rel-Gabosin G has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of other carbasugars and complex organic molecules.
Biology: The compound has shown potential in inhibiting certain enzymes and biological pathways, making it a valuable tool in biochemical research.
Medicine: this compound exhibits promising pharmacological activities, including antibiotic, anticancer, and enzyme inhibition properties.
Mechanism of Action
The mechanism of action of Rel-Gabosin G involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
- Gabosine A
- Gabosine B
- Gabosine E
- Gabosine I
Each of these compounds has its own set of properties and applications, making the gabosine family a versatile group of molecules for scientific research and industrial applications.
Properties
Molecular Formula |
C9H12O6 |
---|---|
Molecular Weight |
216.19 g/mol |
IUPAC Name |
[(4R,5S,6R)-4,5,6-trihydroxy-3-oxocyclohexen-1-yl]methyl acetate |
InChI |
InChI=1S/C9H12O6/c1-4(10)15-3-5-2-6(11)8(13)9(14)7(5)12/h2,7-9,12-14H,3H2,1H3/t7-,8+,9+/m1/s1 |
InChI Key |
LOPWYRAMULJJKP-VGMNWLOBSA-N |
Isomeric SMILES |
CC(=O)OCC1=CC(=O)[C@@H]([C@H]([C@@H]1O)O)O |
Canonical SMILES |
CC(=O)OCC1=CC(=O)C(C(C1O)O)O |
Synonyms |
gabosine G |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.